REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[NH2:6])([CH3:3])[CH3:2].[O-]S([O-])(=O)=O.[Na+].[Na+].Cl.Cl[C:20](Cl)(Cl)[CH:21]([OH:23])O.Cl.[NH2:27][OH:28]>O>[OH:28][N:27]=[CH:20][C:21]([NH:6][C:5]1[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=1[CH:1]([CH3:3])[CH3:2])=[O:23] |f:1.2.3,6.7|
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=C(N)C=CC=C1
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Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
ClC(C(O)O)(Cl)Cl
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
EXTRACTION
|
Details
|
it was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extracts were dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
ON=CC(=O)NC1=C(C=CC=C1)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.357 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 60.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |